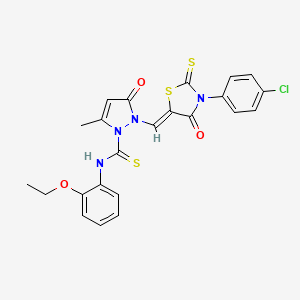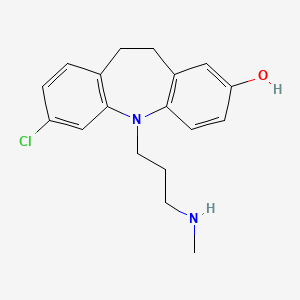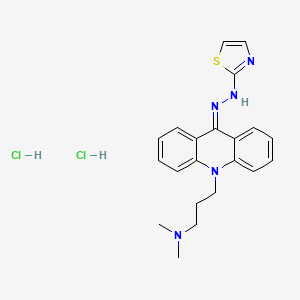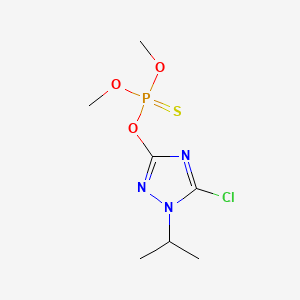
((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid: is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzopyran structure through an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid typically involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of the dimethylamino phenyl group. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically employs palladium catalysts and boronic acid derivatives to form the desired carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound can be used as a fluorescent probe due to its benzopyran core, which exhibits fluorescence properties. It can be employed in imaging studies to track biological processes at the cellular level.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzopyran core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)phenylboronic acid pinacol ester
- Phenylacetic acid
- 2-Phenethylamines
Comparison: Compared to similar compounds, ((2-(4-(Dimethylamino)phenyl)-4-oxo-4H-1-benzopyran-3-yl)oxy)acetic acid stands out due to its unique combination of a benzopyran core and a dimethylamino phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H17NO5 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-[2-[4-(dimethylamino)phenyl]-4-oxochromen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C19H17NO5/c1-20(2)13-9-7-12(8-10-13)18-19(24-11-16(21)22)17(23)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3,(H,21,22) |
Clé InChI |
FCFVXTOPXJMXJB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)




![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)





